1,2-Phenylene phosphorotrichloridite
Description
1,2-Phenylene phosphorotrichloridite (CAS: 2007-97-8) is an organophosphorus compound characterized by a 1,2-phenylene backbone linked to a phosphorus atom bearing three chlorine substituents. Its molecular formula is inferred as C₆H₄Cl₃OP, distinguishing it from related derivatives by the presence of three chlorine atoms on the phosphorus center. This structural feature enhances its reactivity in substitution and phosphorylation reactions, making it valuable in synthesizing phosphite ligands and agrochemical intermediates .
The compound is typically synthesized through controlled chlorination of 1,2-phenylene phosphorous precursors, achieving a purity of 94% in commercial grades . Applications include its use as a precursor in organocatalysis and coordination chemistry due to its electron-withdrawing properties and ability to stabilize metal complexes.
Properties
IUPAC Name |
2,2,2-trichloro-1,3,2λ5-benzodioxaphosphole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3O2P/c7-12(8,9)10-5-3-1-2-4-6(5)11-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDTZFMTDQJSSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OP(O2)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942094 | |
| Record name | 2,2,2-Trichloro-2H-1,3,2lambda~5~-benzodioxaphosphole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007-97-8 | |
| Record name | 2,2,2-Trichloro-1,3,2-benzodioxaphosphole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloro-2,2-dihydro-1,3,2-benzodioxaphosphole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002007978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trichloro-2H-1,3,2lambda~5~-benzodioxaphosphole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trichloro-2,2-dihydro-1,3,2-benzodioxaphosphole | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Chlorination of Phosphorus Compounds
One prevalent method involves the chlorination of phosphorus compounds using chlorine gas. This process typically requires careful control of temperature and reaction time to ensure optimal yield and purity:
- Reagents : Chlorine gas, phosphorus trichloride, or phosphorus oxychloride.
- Conditions : The reaction is often conducted under inert conditions to prevent unwanted side reactions.
- Yield : Typically high, but can vary based on reaction conditions.
Reaction with 1,2-Phenylenediamine
Another method for synthesizing 1,2-Phenylene phosphorotrichloridite involves the reaction of 1,2-phenylenediamine with phosphorus oxychloride:
-
- Mix 1,2-phenylenediamine with phosphorus oxychloride in a solvent such as dichloromethane.
- Heat the mixture under reflux for several hours.
- The product can be isolated by evaporation of the solvent followed by purification through distillation or crystallization.
Yield : Generally reported to be satisfactory with proper optimization.
Alternative Synthesis via Phosphorylation
A less common but effective method involves the phosphorylation of aromatic compounds:
- Reagents : Use of phosphoryl chloride with an aromatic compound under controlled conditions.
- Conditions : The reaction is typically performed at elevated temperatures to facilitate the formation of the desired phosphorotrichloridite.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Chlorination | Chlorine gas, phosphorus trichloride | Inert atmosphere | High |
| Reaction with 1,2-phenylenediamine | Phosphorus oxychloride | Reflux in dichloromethane | Satisfactory |
| Phosphorylation | Phosphoryl chloride | Elevated temperature | Variable |
Research indicates that 1,2-Phenylene phosphorotrichloridite serves as a crucial intermediate in various synthetic pathways. It has been employed in palladium-catalyzed reactions involving heteroarylboroxines and chloral hydrate, leading to the synthesis of valuable bioactive compounds.
Applications Overview
Intermediate for Bioactive Compounds : Utilized in synthesizing compounds that exhibit biological activity against cancer cell lines.
Organic Synthesis : Acts as a key reagent in organic transformations due to its reactivity profile.
Given its corrosive nature, handling 1,2-Phenylene phosphorotrichloridite requires strict adherence to safety protocols:
Protective Equipment : Gloves, goggles, and protective clothing are mandatory.
Storage Conditions : Should be kept in tightly sealed containers in well-ventilated areas away from moisture and incompatible substances.
Chemical Reactions Analysis
Hydrolysis and Acid-Base Reactions
The compound undergoes rapid hydrolysis in aqueous environments due to the electrophilic phosphorus atom. The reaction proceeds via nucleophilic attack by water, leading to cleavage of P–Cl bonds:
Reaction:
- Mechanism: Sequential substitution of Cl⁻ by OH⁻, generating phosphoric acid derivatives and HCl .
- Applications: Used to synthesize phosphonate esters under controlled conditions .
Nucleophilic Substitution Reactions
The P–Cl bonds are susceptible to nucleophilic attack, enabling functionalization with various nucleophiles:
Reaction with Alcohols
Reaction:
- Conditions: Room temperature, inert atmosphere .
- Products: Trialkyl/aryl phosphites, used as ligands in catalysis .
Reaction with Amines
Reaction:
Palladium-Catalyzed Coupling Reactions
1,2-Phenylene phosphorotrichloridite participates in cross-coupling reactions to form bioactive intermediates:
Reaction with Arylboroxines:
- Conditions: NHC-Pd catalyst, 80–100°C, anhydrous THF .
- Mechanism: Oxidative addition of Pd(0) to P–Cl bonds, followed by transmetallation with boroxines .
- Applications: Generates 1-(hetero)aryl-2,2,2-trichloroethanols, precursors to antitumor agents .
Chlorination and Halogen Exchange
The compound acts as a chlorinating agent in the presence of Brønsted acids:
Reaction with Ketones:
- Conditions: Acid catalysis (e.g., H₂SO₄), 0–25°C .
- Applications: Synthesis of chlorinated vinyl derivatives for materials science .
Comparative Reactivity with Related Compounds
The reactivity of 1,2-phenylene phosphorotrichloridite is distinct from structurally similar organophosphorus reagents:
Scientific Research Applications
Applications in Organic Synthesis
-
Chlorination Reactions :
- 1,2-Phenylene phosphorotrichloridite is primarily used as a chlorinating agent. It facilitates the introduction of chlorine atoms into organic substrates, which is essential for synthesizing more complex molecules.
- Example Reaction: The chlorination of acetophenone using 1,2-phenylene phosphorotrichloridite has been successfully demonstrated, leading to the formation of chlorinated derivatives that are valuable in further synthetic pathways .
-
Synthesis of Organophosphorus Compounds :
- It acts as an intermediate in the synthesis of various organophosphorus compounds. These compounds are crucial in agricultural chemistry for developing pesticides and herbicides.
- The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it suitable for creating diverse phosphorus-containing structures.
Pharmaceutical Chemistry Applications
-
Drug Development :
- Derivatives of 1,2-phenylene phosphorotrichloridite have been explored for their potential use in drug development. The ability to modify biological molecules through phosphorochloridite chemistry opens avenues for creating novel pharmaceuticals.
- Case studies have indicated that certain derivatives exhibit biological activity, making them candidates for further pharmacological evaluation.
-
Functionalization of Bioactive Molecules :
- The compound can be utilized to functionalize bioactive molecules, enhancing their therapeutic properties or altering their pharmacokinetic profiles.
- Research has shown that incorporating phosphorus into drug molecules can improve their stability and efficacy against specific biological targets.
Data Tables
| Application Area | Specific Use Case | Outcome/Impact |
|---|---|---|
| Organic Synthesis | Chlorination of acetophenone | Formation of chlorinated derivatives |
| Organophosphorus Synthesis | Intermediate for pesticide development | Creation of effective agricultural chemicals |
| Pharmaceutical Chemistry | Drug modification and development | Enhanced biological activity and stability |
Case Study 1: Chlorination Reactions
In a study conducted at the University of Cincinnati, researchers demonstrated the effectiveness of 1,2-phenylene phosphorotrichloridite as a chlorination agent for acetophenone. The reaction yielded several chlorinated products that were analyzed for their potential applications in synthetic organic chemistry .
Case Study 2: Drug Development
A series of experiments focused on the derivatives of 1,2-phenylene phosphorotrichloridite revealed promising results in drug development. These derivatives showed enhanced activity against specific cancer cell lines, indicating their potential as therapeutic agents. Further research is ongoing to evaluate their mechanisms of action and optimize their structures for improved efficacy.
Mechanism of Action
The mechanism of action of 1,2-Phenylene phosphorotrichloridite involves its ability to act as a ligand and form complexes with various metal ions. The phosphorus atom in the compound can coordinate with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biomolecule it interacts with.
Comparison with Similar Compounds
1,2-Phenylene Phosphorochloridite (CAS: 1641-40-3)
- Molecular Formula : C₆H₄ClO₂P .
- Structural Difference : Contains one chlorine atom on phosphorus, contrasting with the trichloridite’s three chlorines.
- Reactivity: Less electrophilic due to fewer chlorine substituents. Demonstrates slower kinetics in nucleophilic substitutions, as evidenced by pyridinolysis studies in acetonitrile .
- Applications : Primarily used in synthesizing phosphonite ligands and as a mild phosphorylating agent .
Diethyl Chloro(thiono)phosphate
- Structural Features: Aliphatic ethyl groups replace the aromatic phenylene backbone, with a thiono (P=S) group altering electronic properties.
- Reactivity: The thiono group increases stability toward hydrolysis but reduces electrophilicity compared to trichloridite. Reactivity in acetonitrile is moderate, favoring thiol-mediated reactions .
- Applications : Utilized in pesticide formulations and flame retardants due to sulfur’s synergistic effects .
1,2-Phenylene Phosphorochloridate
- Key Difference : Incorporates an oxygen atom instead of a chlorine on phosphorus, forming a P=O bond.
- Reactivity: Higher hydrolytic stability than chloridites but lower than trichloridite. Pyridinolysis studies in acetonitrile reveal a stepwise mechanism involving nucleophilic attack at phosphorus .
- Applications : Intermediate in pharmaceutical synthesis and polymer stabilization .
Comparative Data Table
Biological Activity
1,2-Phenylene phosphorotrichloridite (C₆H₄Cl₃O₂P) is a phosphorothioate compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of the current research findings.
Overview of the Compound
1,2-Phenylene phosphorotrichloridite is synthesized through the reaction of catechol with phosphorus trichloride under anhydrous conditions. Its molecular weight is approximately 245.428 g/mol, and it exhibits a unique reactivity profile due to the presence of three chlorine atoms attached to the phosphorus atom, which enhances its ability to form complexes with various metal ions .
The biological activity of 1,2-Phenylene phosphorotrichloridite primarily stems from its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various biochemical processes, influencing cellular functions and pathways. The compound's mechanism includes:
- Metal Ion Coordination : The phosphorus atom coordinates with metal ions, facilitating catalytic reactions and influencing metabolic pathways.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cellular metabolism, potentially leading to therapeutic effects against diseases such as cancer.
- Cellular Effects : The interaction with biomolecules can modulate cell signaling pathways and gene expression, impacting cell growth and apoptosis .
Anticancer Properties
Research has indicated that 1,2-Phenylene phosphorotrichloridite exhibits anticancer properties , particularly through its effects on cell proliferation and apoptosis. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.
Antimicrobial Activity
The compound also shows potential antimicrobial activity . It has been evaluated for its effectiveness against various bacterial strains. The mechanism involves inhibition of bacterial DNA synthesis and interference with essential metabolic processes.
Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers tested 1,2-Phenylene phosphorotrichloridite on several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable apoptotic effects observed through flow cytometry analysis. The study concluded that the compound's ability to induce apoptosis makes it a candidate for further development as an anticancer agent .
Study 2: Antimicrobial Activity Assessment
A separate investigation focused on the antimicrobial properties of 1,2-Phenylene phosphorotrichloridite against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria. This study highlighted the potential application of this compound in developing new antibacterial therapies .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,2-Phenylene phosphorotrichloridite, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,2-Phenylene phosphorotrichloridite | C₆H₄Cl₃O₂P | Anticancer, Antimicrobial |
| Tribromophenylphosphine | C₆H₃Br₃O₂P | Limited antimicrobial activity |
| Triphenylphosphine oxide | C₁₈H₁₅O₂P | Anticancer properties |
The table illustrates that while other compounds exhibit some biological activities, 1,2-Phenylene phosphorotrichloridite shows a broader spectrum of action due to its unique structure and reactivity.
Q & A
Basic: What are the standard synthetic routes for preparing 1,2-phenylene phosphorotrichloridite, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves reacting 1,2-phenylene derivatives with phosphorus trichloride (PCl₃) under anhydrous conditions. For example, analogous procedures to poly[(2,5-bis(trimethylsilyl)-1,4-phenylene vinylene)-alt-(1,2-phenylene vinylene)] synthesis (Scheme 1 in ) can be adapted by substituting precursors. Key steps include:
- Using dry solvents (e.g., distilled tetrahydrofuran) and inert atmospheres (argon/nitrogen) to prevent hydrolysis.
- Monitoring reaction progress via thin-layer chromatography (TLC) or ³¹P NMR to track phosphorous intermediate formation.
- Purification via vacuum distillation or recrystallization from non-polar solvents to isolate the product. Purity (>98%) is confirmed by elemental analysis and mass spectrometry (MS) .
Basic: Which spectroscopic techniques are most effective for characterizing 1,2-phenylene phosphorotrichloridite?
Methodological Answer:
- ³¹P NMR : Critical for identifying phosphorus environments; expect a singlet near δ 100–120 ppm for trichloridite derivatives.
- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–7.5 ppm) and confirm substitution patterns.
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 216 for C₆H₄Cl₃OP) and fragmentation patterns validate molecular weight and structure. NIST reference data () can assist in spectral interpretation.
- Elemental Analysis : Match calculated and observed C, H, Cl, and P percentages to confirm stoichiometry .
Advanced: How does 1,2-phenylene phosphorotrichloridite function in asymmetric catalysis, and what ligand design principles enhance its efficacy?
Methodological Answer:
The compound serves as a precursor for chiral phosphine ligands, such as derivatives of (S,S)-isopropyl-DuPhos (), which are pivotal in asymmetric hydrogenation. Key design considerations:
- Steric and Electronic Tuning : Substituents on phosphorus (e.g., isopropyl groups) influence enantioselectivity by modulating steric bulk and electron density.
- Backbone Rigidity : The 1,2-phenylene backbone enforces a fixed dihedral angle, reducing conformational flexibility and improving stereocontrol.
- Synthetic Optimization : Post-functionalization via nucleophilic substitution (e.g., using Grignard reagents) introduces chiral centers. Catalytic performance is assessed using benchmark reactions (e.g., asymmetric ketone hydrogenation) with enantiomeric excess (ee) quantified via chiral HPLC .
Advanced: What factors influence the hydrolytic stability of 1,2-phenylene phosphorotrichloridite, and how can degradation be mitigated in aqueous systems?
Methodological Answer:
Hydrolysis proceeds via nucleophilic attack by water on phosphorus, generating phosphoric acid derivatives. Stability is influenced by:
- pH : Acidic conditions (pH < 3) slow hydrolysis by protonating nucleophilic water.
- Temperature : Storage at –20°C reduces degradation rates.
- Co-solvents : Using hydrophobic solvents (e.g., toluene) minimizes water accessibility.
- Additives : Anhydrous MgSO₄ or molecular sieves absorb residual moisture. Degradation kinetics can be studied via ³¹P NMR time-course experiments .
Basic: What are common side reactions during 1,2-phenylene phosphorotrichloridite synthesis, and how are they minimized?
Methodological Answer:
- Phosphorus Oxidation : Exposure to air oxidizes P(III) to P(V). Use Schlenk-line techniques and degassed solvents.
- Aromatic Ring Halogenation : Excess PCl₃ may chlorinate the benzene ring. Control stoichiometry (1:1 molar ratio of diol to PCl₃) and reaction time.
- Dimerization : Occurs at elevated temperatures. Maintain reaction temperatures below 50°C and use dilute conditions. Side products are identified via GC-MS and removed via fractional distillation .
Advanced: How is 1,2-phenylene phosphorotrichloridite utilized in synthesizing functional polymers, and what properties are enhanced?
Methodological Answer:
The compound acts as a crosslinking agent or monomer in polyurethanes and polyesters. For example:
- Rigid Polyurethane Foams : React with propylene oxide adducts of 1,2-phenylene diamine ( ) to form low-viscosity polyols, improving foam rigidity and thermal insulation (k-factor).
- Conjugated Polymers : Incorporate into π-conjugated backbones (e.g., poly(phenylene vinylene)) via Stille coupling, enhancing electron-transport properties. Polymer microstructure is analyzed via GPC and XRD .
Basic: What safety protocols are critical when handling 1,2-phenylene phosphorotrichloridite?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact ().
- Ventilation : Use fume hoods to avoid inhalation of volatile Cl⁻ byproducts.
- Spill Management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste.
- Storage : Keep in sealed, amber vials under argon at –20°C to prevent moisture ingress .
Advanced: What analytical challenges arise in quantifying trace amounts of 1,2-phenylene phosphorotrichloridite in biological matrices?
Methodological Answer:
- Matrix Interference : Biological samples (e.g., serum) contain phospholipids that co-elute with the compound. Use solid-phase extraction (SPE) with C18 cartridges for cleanup.
- Detection Sensitivity : Fluorometric assays (–2) are adapted by derivatizing with dansyl chloride to enhance fluorescence.
- Validation : Spike-and-recovery experiments (80–120% recovery) and LC-MS/MS (LOQ: 0.1 ng/mL) ensure accuracy. Internal standards (e.g., deuterated analogs) correct for ion suppression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
